2-Fluoro-6-(trimethylsilyl)pyridine
Overview
Description
2-Fluoro-6-(trimethylsilyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and a trimethylsilyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trimethylsilyl)pyridine typically involves the introduction of the fluorine and trimethylsilyl groups onto the pyridine ring. One common method is the fluorination of 2,6-dichloropyridine followed by silylation. The reaction conditions often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The silylation step can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-6-(trimethylsilyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trimethylsilyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the trimethylsilyl group can influence its lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the trimethylsilyl group, making it less lipophilic.
6-Trimethylsilylpyridine: Lacks the fluorine atom, affecting its binding affinity and stability.
2,6-Difluoropyridine: Contains an additional fluorine atom, altering its reactivity and properties.
Uniqueness
2-Fluoro-6-(trimethylsilyl)pyridine is unique due to the combination of the fluorine and trimethylsilyl groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in fields requiring specific binding affinities, stability, and lipophilicity .
Properties
IUPAC Name |
(6-fluoropyridin-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCODORREULDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479926 | |
Record name | 2-fluoro-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847226-07-7 | |
Record name | 2-fluoro-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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